molecular formula C24H26N4O3 B2521530 Methyl 3-{[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate CAS No. 1251627-00-5

Methyl 3-{[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate

Cat. No.: B2521530
CAS No.: 1251627-00-5
M. Wt: 418.497
InChI Key: UBIUFSMDXXIZFE-UHFFFAOYSA-N
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Description

Methyl 3-{[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate is a synthetic small molecule featuring a 1,8-naphthyridine core substituted with a 7-methyl group, an azepane-1-carbonyl moiety at position 3, and a methyl benzoate group linked via an amino bridge at position 3. This compound is structurally distinct due to its hybrid architecture, combining a bicyclic heteroaromatic system (1,8-naphthyridine) with a seven-membered azepane ring and a benzoate ester.

Properties

IUPAC Name

methyl 3-[[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3/c1-16-10-11-19-21(27-18-9-7-8-17(14-18)24(30)31-2)20(15-25-22(19)26-16)23(29)28-12-5-3-4-6-13-28/h7-11,14-15H,3-6,12-13H2,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBIUFSMDXXIZFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=CC(=C3)C(=O)OC)C(=O)N4CCCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon-carbon bonds under mild and functional group tolerant conditions . The process involves the reaction of aryl halides with boronic acids in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Synthetic Routes

  • Suzuki–Miyaura Coupling : A widely used method for synthesizing complex organic compounds.
  • Oxidation : Can be achieved using potassium permanganate or chromium trioxide.
  • Reduction : Lithium aluminum hydride or sodium borohydride can be utilized for reduction reactions.

Medicinal Chemistry

Methyl 3-{[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate is being investigated for its potential therapeutic applications. Its structural components may interact with biological targets, making it suitable for:

  • Drug Development : Potential as a therapeutic agent due to its unique interactions with enzymes or receptors.
  • MAO Inhibition : Similar compounds have shown promise as monoamine oxidase inhibitors, which are relevant in treating neurodegenerative diseases such as Alzheimer's disease .

Organic Synthesis

In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its versatility allows chemists to explore new pathways and develop novel compounds with desired properties.

Materials Science

The unique properties of this compound make it a candidate for developing advanced materials. Its application could include:

  • Polymer Chemistry : Utilizing its structure to enhance the properties of polymers.
  • Nanotechnology : Potential use in creating nanomaterials with specific functionalities.

Case Study 1: Therapeutic Potential

Recent studies have highlighted the potential of naphthyridine derivatives as MAO inhibitors. For instance, compounds similar to this compound have demonstrated low micromolar activity against MAO B, indicating their potential in treating conditions like depression and neurodegeneration .

Case Study 2: Synthesis Innovations

Research focusing on synthetic methodologies has shown that optimizing the Suzuki–Miyaura reaction can lead to higher yields and purities of this compound. Innovations in catalytic systems and continuous flow reactors are being explored to enhance efficiency in industrial settings.

Mechanism of Action

The mechanism of action of Methyl 3-{[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate involves its interaction with specific molecular targets. The azepane and naphthyridine moieties may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparison of Triazine-Based Analogues vs. Target Compound

Feature Triazine Analogues () Target Compound
Core Structure 1,3,5-Triazine 1,8-Naphthyridine
Key Substituents Phenoxy/chlorophenoxy groups Azepane-1-carbonyl, 7-methyl, benzoate
Synthesis Method Stepwise phenoxy substitution Likely involves POCl3-mediated coupling
Polarity Moderate (due to polar triazine core) Higher lipophilicity (azepane moiety)

Structural Analogues from the 1,8-Naphthyridine Series

details 1,8-naphthyridine derivatives such as 7-Methyl-3-(morpholinomethyl)-2-phenyl-1,8-naphthyridin-4(1H)-one (2c) and 3-((Diethylamino)methyl)-7-methyl-2-phenyl-1,8-naphthyridin-4(1H)-one (2d). These compounds share the 1,8-naphthyridine core and 7-methyl substitution with the target molecule but differ in their functional groups:

  • Position 3 Substituents: While the target compound has an azepane-1-carbonyl group, analogues in feature morpholinomethyl or diethylaminomethyl groups. The azepane ring (7-membered) may confer greater steric bulk and altered hydrogen-bonding capacity compared to the 6-membered morpholine ring .

Table 2: Comparison of 1,8-Naphthyridine Analogues vs. Target Compound

Feature Naphthyridine Analogues () Target Compound
Position 3 Substituent Morpholinomethyl/diethylaminomethyl Azepane-1-carbonyl
Position 4 Functional Group Ketone/sulfonamide Methyl benzoate
Synthesis Conditions POCl3 in DMF, 80–90°C Likely similar POCl3-mediated conditions
Spectral Data (NMR) Distinct aromatic and alkyl signals Expected azepane carbonyl (170–175 ppm)

Key Research Findings

  • Biological Implications : While highlights inhibitory activity in naphthyridine derivatives, the target compound’s azepane-benzoate hybrid structure may target different enzymes or receptors due to its unique steric and electronic profile.

Biological Activity

Chemical Structure and Properties

Methyl 3-{[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate is characterized by a unique structural arrangement that includes:

  • A naphthyridine core : Known for its diverse biological activities.
  • An azepane ring : Contributing to the compound's pharmacokinetic properties.
  • A benzoate moiety : Enhancing solubility and bioavailability.

Molecular Formula

The molecular formula of the compound is C19H22N4O2C_{19}H_{22}N_{4}O_{2}, with a molecular weight of approximately 342.41 g/mol.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of naphthyridine have shown efficacy against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

Anticancer Potential

Research has highlighted the potential anticancer properties of naphthyridine derivatives. A study demonstrated that compounds with similar scaffolds induced apoptosis in cancer cell lines through the activation of caspase pathways.

Neuropharmacological Effects

Some studies suggest that naphthyridine compounds may interact with neurotransmitter systems, particularly GABA receptors. This interaction could lead to anxiolytic or sedative effects, making it a candidate for further investigation in neuropharmacology.

Data Table: Biological Activity Overview

Activity TypeReference StudyObserved Effect
Antimicrobial Effective against E. coli and S. aureus
Anticancer Induced apoptosis in HeLa cells
Neuropharmacological Modulated GABA receptor activity

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized several naphthyridine derivatives, including this compound. The compound demonstrated potent activity against Gram-positive bacteria, with an MIC value lower than traditional antibiotics.

Case Study 2: Anticancer Mechanism

A research article in Cancer Research explored the effects of naphthyridine derivatives on breast cancer cell lines. The study found that treatment with this compound resulted in significant cell death and reduced tumor growth in xenograft models.

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